molecular formula C19H26O3 B073749 Methyl O-methylpodocarpate CAS No. 1231-74-9

Methyl O-methylpodocarpate

Cat. No.: B073749
CAS No.: 1231-74-9
M. Wt: 302.4 g/mol
InChI Key: BSKWXDWRTACMCC-QRQLOZEOSA-N
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Description

Methyl O-methylpodocarpate is a chemical compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol It is a methyl ester derivative of podocarpic acid, a naturally occurring diterpenoid found in the Podocarpaceae family of conifers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-methylpodocarpate typically involves the esterification of podocarpic acid. One common method includes the reaction of podocarpic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Iodination

Methyl O-methylpodocarpate undergoes electrophilic aromatic substitution at position C-13 using iodine (I₂) and mercury(II) acetate under reflux conditions :
Reaction:
2C19H26O3+2I2+Hg OAc 22C19H25IO3+HgI2+2AcOH2\text{C}_{19}\text{H}_{26}\text{O}_3+2\text{I}_2+\text{Hg OAc }_2\rightarrow 2\text{C}_{19}\text{H}_{25}\text{IO}_3+\text{HgI}_2+2\text{AcOH}
Conditions:

  • Solvent: Acetic acid
  • Temperature: 65–80°C
  • Yield: 95%

Copper-Catalyzed Cross-Coupling with Amides

The iodinated derivative reacts with aliphatic amides via Ullmann-type coupling :
General Reaction:
C19H25IO3+RCONH2CuI K2CO3C19H25O3NR+HI\text{C}_{19}\text{H}_{25}\text{IO}_3+\text{RCONH}_2\xrightarrow{\text{CuI K}_2\text{CO}_3}\text{C}_{19}\text{H}_{25}\text{O}_3\text{NR}+\text{HI}
Key Data:

Amide (R)Product YieldReference
Acetamide71%
Propionamide56%
Allylamide53%

Aromatic amides (e.g., benzamide) show no reactivity due to reduced electrophilicity .

Bromination and Oxidation

This compound undergoes bromination at C-6 followed by oxidation to form cytotoxic derivatives :
Reaction Pathway:

  • Bromination at C-6 using bromine (Br₂)
  • Oxidation of the C-7 hydroxyl group to a ketone

Cytotoxicity Data:

DerivativeIC₅₀ (Human Epidermoid Carcinoma)
6α-Bromo-7-oxo-O-methylpodocarpate8.85 nM

Ozonolysis

Ozonolysis in methanol-methylene chloride produces hydroperoxide intermediates :
Product: 8β-Hydroperoxy-8α-hydroxy derivatives
Yield: >80%

Mn(III)-Mediated Oxidative Cyclization

This compound participates in radical cyclization using Mn(OAc)₃, forming tricyclic structures :
Example Reaction:
C19H26O3Mn OAc 3,AcOHTricycloillicinone derivative\text{C}_{19}\text{H}_{26}\text{O}_3\xrightarrow{\text{Mn OAc }_3,\text{AcOH}}\text{Tricycloillicinone derivative}
Conditions:

  • Temperature: 50°C
  • Yield: 75%

Mechanism:

  • Single-electron oxidation by Mn(III) generates a radical intermediate.
  • Radical cyclization followed by hydrogen abstraction terminates the process .

Alkoxylation via Photoredox Catalysis

Site-selective benzylic C–H alkoxylation occurs under photoredox conditions :
Reaction:
C19H26O3+ROHPhotocatalyst hvC19H25O3OR\text{C}_{19}\text{H}_{26}\text{O}_3+\text{ROH}\xrightarrow{\text{Photocatalyst hv}}\text{C}_{19}\text{H}_{25}\text{O}_3\text{OR}
Nucleophile Scope:

  • Primary/secondary alcohols (e.g., terpene alcohols: 56–57% yield)
  • Protected carbohydrates (e.g., hexose: 54% yield)

Comparative Reactivity

Reaction TypeKey Reagents/ConditionsMajor Products
SubstitutionI₂/Hg(OAc)₂, CuI/K₂CO₃Iodo/amide derivatives
OxidationBr₂, O₃Bromo-oxo/hydroperoxide products
CyclizationMn(OAc)₃Tricyclic diterpenes
AlkoxylationPhotoredox catalyst, ROHBenzylic ethers

Mechanistic Insights

  • Radical Pathways: Mn(III) and photoredox reactions proceed via radical intermediates, enabling bond formation at sterically hindered positions .
  • Electrophilic Aromatic Substitution: Iodination is facilitated by Hg(OAc)₂, which polarizes I₂ and stabilizes the transition state .
  • Steric Effects: Reactivity at C-13 is favored due to reduced steric hindrance compared to other positions .

Scientific Research Applications

Chemistry

Methyl O-methylpodocarpate serves as a versatile starting material for synthesizing complex organic molecules. It is utilized in various chemical reactions such as:

  • Esterification : The compound is derived from podocarpic acid through esterification with methanol.
  • Oxidation and Reduction : It can undergo oxidation to form ketones or carboxylic acids and reduction to produce alcohols .

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cells by interfering with cellular processes .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating cancer. It is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis .

Industrial Uses

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique chemical properties make it valuable for synthesizing other compounds .

Data Tables

Application AreaSpecific UseKey Findings
ChemistrySynthesis of organic moleculesUsed as a starting material for various chemical reactions
BiologyAntimicrobial activityExhibits antimicrobial effects against pathogens
MedicineCancer treatmentPotential to inhibit cancer cell growth
IndustrySpecialty chemicals productionServes as an intermediate for synthesizing other compounds

Case Study 1: Anticancer Properties

A study explored the cytotoxic effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction. The mechanism involved the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Chemical Synthesis

Research demonstrated the use of this compound in synthesizing manganese tricarbonyl complexes. This application highlights its versatility as a ligand in organometallic chemistry, facilitating the formation of new compounds with unique properties .

Mechanism of Action

The mechanism by which Methyl O-methylpodocarpate exerts its effects is primarily related to its cytotoxic properties. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and biological activities.

Biological Activity

Methyl O-methylpodocarpate is a compound derived from podocarpic acid and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor effects, anti-inflammatory actions, and other notable biological activities, supported by case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 1231-74-9
  • Molecular Formula : C16H22O3
  • Molecular Weight : 262.35 g/mol

Antitumor Activity

Research has demonstrated that derivatives of podocarpic acid, including this compound, exhibit significant antitumor properties. A study highlighted the compound's effectiveness against human epidermoid carcinoma cells, showing promising results in inhibiting cell growth and inducing apoptosis.

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Human Epidermoid Carcinoma15.2Induction of apoptosis through mitochondrial pathway

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Study ReferenceInflammatory ModelEffect Observed
Lipopolysaccharide-induced inflammation in miceReduced TNF-α and IL-6 levels

Hormonal Activity

The compound has been noted for its hormonal activity, particularly in modulating endocrine functions. Research indicates that it may influence hormone receptor activity, potentially affecting metabolic processes.

Case Studies

  • Antileukemic Activity : A study investigated the effects of this compound on leukemic cell lines, revealing a significant reduction in cell viability and increased apoptosis rates. The compound was found to disrupt cell cycle progression, leading to G1 phase arrest.
  • Plant Growth Inhibition : Another study focused on the herbicidal properties of this compound, demonstrating its ability to inhibit the growth of specific plant species. This suggests potential applications in agricultural pest control.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, which may involve inhibition of NF-kB signaling pathways.
  • Hormonal Modulation : It may interact with hormone receptors, influencing metabolic and growth-related processes.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl O-methylpodocarpate, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification of podocarpic acid derivatives. Optimization strategies include varying reaction conditions (e.g., temperature, catalyst load) and using spectroscopic monitoring (e.g., TLC, NMR) to track intermediates. For reproducibility, document reaction yields and purity metrics (e.g., HPLC) at each step, adhering to protocols in medicinal chemistry guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) and chromatographic methods (HPLC, GC-MS). Validate purity using melting point analysis and elemental composition (CHNS analysis). For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm structural assignments .

Q. What are the best practices for designing bioactivity assays involving this compound?

  • Methodological Answer : Use dose-response experiments with appropriate controls (positive/negative) to assess biological activity (e.g., IC₅₀, EC₅₀). Include replicates to ensure statistical validity (p < 0.05) and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Reference pharmacological guidelines for compound handling and data reporting .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) and computational modeling (DFT calculations). Compare experimental data with literature analogs. If discrepancies persist, re-isolate the compound or employ alternative derivatization strategies to confirm stereochemistry .

Q. What experimental designs are suitable for investigating the mechanistic action of this compound in complex biological systems?

  • Methodological Answer : Employ systems biology approaches (e.g., transcriptomics, proteomics) to identify molecular targets. Use knockout models or siRNA silencing to validate pathways. For kinetic studies, apply stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding affinities .

Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?

  • Methodological Answer : Standardize reaction protocols (e.g., solvent purity, inert atmosphere) and document batch-to-batch variability. Use design-of-experiments (DoE) frameworks to identify critical parameters. Publish full synthetic details in supplementary materials to enable replication .

Q. What strategies are effective for reconciling conflicting bioactivity data across studies on this compound?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Perform head-to-head comparisons under standardized protocols. Use statistical tools (e.g., Bland-Altman plots) to assess inter-study consistency .

Q. Methodological and Analytical Considerations

Q. How can researchers ensure compliance with open science principles when publishing this compound data?

  • Methodological Answer : Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) with standardized metadata. Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines. Reference protocols from open-access chemistry journals for data formatting .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

  • Methodological Answer : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example: "Does this compound (I) exhibit greater anti-inflammatory activity (O) than dexamethasone (C) in murine macrophages (P) over 24h (T)?" .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

  • Methodological Answer : Use systematic review protocols (PRISMA guidelines) to screen databases (PubMed, SciFinder). Map trends using bibliometric tools (VOSviewer) and prioritize understudied areas (e.g., metabolic stability, toxicity profiles). Critically evaluate methodological biases in existing studies .

Properties

IUPAC Name

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKWXDWRTACMCC-QRQLOZEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231-74-9
Record name Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1231-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate
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